delta-Prenyl diphosphate

Overview

Description

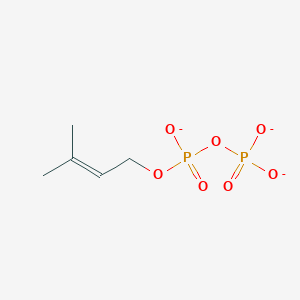

Delta-prenyl diphosphate (Δ-prenyl diphosphate), also known as dimethylallyl diphosphate (DMAPP), is a critical intermediate in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which are universal routes for isoprenoid biosynthesis . Structurally, DMAPP is a C₅ isoprenoid diphosphate with the IUPAC name (3-methylbut-2-en-1-yl) diphosphate . It serves as the allylic prenyl donor in enzymatic chain-elongation reactions catalyzed by prenyltransferases, forming larger isoprenoid diphosphates such as geranyl diphosphate (GPP, C₁₀), farnesyl diphosphate (FPP, C₁₅), and geranylgeranyl diphosphate (GGPP, C₂₀) . These compounds are precursors for diverse natural products, including sterols, terpenes, prenylated proteins, and respiratory quinones .

DMAPP is generated via isomerization of isopentenyl diphosphate (IPP) by isopentenyl diphosphate isomerase (IDI), which establishes the equilibrium between IPP and DMAPP in the MVA pathway . Its role as the initiating allylic substrate distinguishes it from other prenyl diphosphates that act as both substrates and products in elongation reactions .

Scientific Research Applications

Enzymatic Applications

Prenyltransferases

Delta-prenyl diphosphate serves as a substrate for prenyltransferases, enzymes that facilitate the transfer of prenyl groups to various acceptor molecules. These enzymes are crucial in the biosynthesis of isoprenoids and terpenoids, which are vital for numerous biological functions. For instance, studies have shown that specific prenyltransferases can utilize this compound to modify flavonoids, enhancing their biological activity and stability .

Biosynthetic Pathways

In yeast models, overexpression of genes associated with the mevalonate and prenyl diphosphate pathways has led to increased production of geranylgeraniol, a compound derived from this compound. This demonstrates the compound's utility in metabolic engineering for producing valuable terpenoid compounds .

Therapeutic Applications

Antiviral Agents

this compound has been implicated in antiviral research, particularly concerning hepatitis delta virus (HDV). Prenylation of the delta antigen is essential for HDV particle assembly. Research indicates that inhibiting this prenylation can significantly reduce viral particle production. Compounds like BZA-5B have been identified as effective inhibitors, showcasing the potential of targeting prenylation pathways for developing antiviral therapies .

Cancer Treatment

The role of this compound extends to cancer therapy through its involvement in the post-translational modification of proteins such as Ras. The prenylation process is crucial for the proper functioning and localization of these oncogenic proteins. Targeting the enzymes responsible for this modification has emerged as a promising strategy for cancer treatment, with inhibitors being developed to disrupt these pathways .

Mechanistic Insights

Protein Prenylation

The mechanism by which this compound contributes to protein prenylation is complex and involves several steps, including binding to prenyl-binding proteins like PrBP/δ. This protein facilitates the trafficking of prenylated proteins within cells, impacting various cellular functions and signaling pathways. Understanding these mechanisms can lead to novel therapeutic approaches targeting diseases linked to aberrant protein prenylation .

Case Studies

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying delta-Prenyl diphosphate (DPP) in bacterial extracts?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying DPP and related isoprenoid precursors (e.g., dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP)). Protocols involve spiking bacterial extracts with isotopically labeled internal standards (e.g., -DPP) to correct for matrix effects. Chromatographic separation using reversed-phase columns (C18) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) improves sensitivity .

Q. How do the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways contribute to DPP biosynthesis?

- Methodological Answer : In the MEP pathway (predominant in bacteria and plant plastids), DPP is synthesized via 1-deoxy-D-xylulose 5-phosphate (DXP) intermediates, catalyzed by enzymes like DXP reductoisomerase (DXR) and IspH. In contrast, the MVA pathway (fungi/animals) produces DPP via mevalonate-derived isopentenyl diphosphate (IPP) isomerization. Researchers should use pathway-specific inhibitors (e.g., fosmidomycin for MEP, lovastatin for MVA) coupled with -glucose isotopic tracing to delineate contributions in mixed-pathway organisms .

Advanced Research Questions

Q. How can discrepancies between metabolic simulations and experimental DPP flux data be resolved?

- Methodological Answer : Integrate metabolomics datasets (e.g., HPLC-MS/MS-measured DPP levels) into genome-scale metabolic models (e.g., B. subtilis iBsu1103V2) using constraint-based algorithms (e.g., flux balance analysis). Discrepancies often arise from unaccounted regulatory interactions (e.g., allosteric inhibition of DPP-consuming enzymes). Validate by perturbing enzyme expression (CRISPRi/dCas9) and comparing predicted vs. observed flux distributions .

Q. What structural features of prenyltransferases determine specificity for DPP vs. longer-chain isoprenoids (e.g., farnesyl diphosphate)?

- Methodological Answer : Prenyltransferase specificity is governed by hydrophobic cavity size and residue flexibility. For example, geranyl diphosphate synthase (GPPS) has a smaller active site than farnesyl diphosphate synthase (FPPS). Use site-directed mutagenesis (e.g., substituting bulky residues like Phe in FPPS with Ala) and X-ray crystallography to map steric constraints. Molecular dynamics simulations can further predict product chain-length outcomes .

Q. How do salt stress conditions affect DPP availability in carotenoid-producing microbes?

- Methodological Answer : Under osmotic stress, microbes like Rhodopseudomonas palustris upregulate MEP pathway genes (e.g., dxr, ispH) to boost DPP flux into carotenoids. Use RT-qPCR to quantify transcript levels of crt genes (e.g., crtB, crtI) and HPLC to measure carotenoid/DPP ratios in salt-adapted vs. wild-type strains. Couple with -NMR to track real-time DPP turnover .

Q. Data Analysis and Contradiction Resolution

Q. What strategies validate DPP quantification when co-eluting metabolites interfere with HPLC-MS/MS?

- Methodological Answer : Employ orthogonal separation techniques, such as ion-pair chromatography (e.g., tributylamine as an ion-pairing agent) or hydrophilic interaction liquid chromatography (HILIC). Confirm peak identity via high-resolution MS (HRMS) with <5 ppm mass accuracy and MS/MS fragmentation matching reference spectra. Spike-in experiments with synthetic DPP can rule out matrix effects .

Q. How to reconcile conflicting reports on DPP’s role in secondary metabolite regulation?

- Methodological Answer : Context-dependent roles (e.g., DPP as a substrate vs. signaling molecule) require controlled in vitro reconstitution assays. For example, supplement DPP-depleted bacterial cultures with exogenous DPP and monitor transcriptomic changes (RNA-seq) or metabolite profiles (untargeted metabolomics). Use genetic knockouts (e.g., ispH mutants) to isolate DPP-specific effects .

Q. Methodological Optimization

Q. What enzymatic assays quantify DPP synthase activity in crude cell lysates?

- Methodological Answer : Couple DPP synthase reactions with pyrophosphate (PP) detection via continuous spectrophotometric assays (e.g., PP-dependent NADH oxidation at 340 nm). Alternatively, use -labeled IPP to track radiolabeled DPP formation, followed by thin-layer chromatography (TLC) autoradiography. Normalize activity to total protein (Bradford assay) and validate with recombinant enzyme controls .

Comparison with Similar Compounds

Comparison with Similar Prenyl Diphosphate Compounds

Structural and Functional Differences

| Compound | Carbon Chain Length | Biosynthetic Role | Key Enzymes Involved | Major Downstream Products |

|---|---|---|---|---|

| DMAPP (Δ-prenyl diphosphate) | C₅ | Allylic starter substrate | IDI (isomerase) | GPP, FPP, GGPP, monoterpenes |

| GPP (geranyl diphosphate) | C₁₀ | Intermediate in chain elongation | GPP synthase | Monoterpenes, FPP, chlorophylls |

| FPP (farnesyl diphosphate) | C₁₅ | Substrate for sesquiterpenes/stereols | FPP synthase | Squalene, sterols, sesquiterpenes |

| GGPP (geranylgeranyl diphosphate) | C₂₀ | Substrate for diterpenes/prenylated proteins | GGPP synthase | Diterpenes, carotenoids, prenylated proteins |

Key Observations :

Chain Length Specificity :

- DMAPP (C₅) is the shortest prenyl diphosphate and acts as the obligate allylic substrate for synthases like GPP synthase, which catalyzes the condensation of DMAPP and IPP to form GPP (C₁₀) . In contrast, FPP synthase elongates GPP to FPP (C₁₅) via sequential IPP additions .

- GGPP synthase further elongates FPP to GGPP (C₂₀), which is critical for archaeal membrane lipids and plant diterpenes .

Enzyme Mechanisms :

- Prenyltransferases exhibit substrate selectivity based on conserved aspartate-rich motifs (e.g., DDXXD ) that coordinate Mg²⁺ ions and stabilize diphosphate groups . For example, GPP synthase strictly produces C₁₀ products, while FPP synthases are processive enzymes that terminate at C₁₅ .

- Mutagenesis studies on FPP synthase reveal that altering residues in the active site can shift product specificity toward longer chains (e.g., GGPP) .

Evolutionary Divergence :

- Phylogenetic analysis classifies prenyl diphosphate synthases into three clusters: FPP synthases , GGPP synthases , and hexaprenyl synthases , with DMAPP serving as the ancestral substrate . Prokaryotic and eukaryotic FPP synthases share <30% sequence identity but retain conserved catalytic motifs .

Inhibitor Sensitivity

- Bisphosphonates: Drugs like zoledronate target FPP synthase by mimicking the diphosphate group of IPP/DMAPP, disrupting sterol biosynthesis in pathogens (e.g., Trypanosoma brucei) .

- Lovastatin: Inhibits HMG-CoA reductase in the MVA pathway, reducing IPP/DMAPP pools and downstream isoprenoids .

Functional Redundancy and Exceptions

Preparation Methods

Enzymatic Synthesis via Isopentenyl Diphosphate Isomerase

The enzymatic conversion of isopentenyl diphosphate (IPP) to DMAPP is catalyzed by isopentenyl-diphosphate delta-isomerase (IDI). This enzyme facilitates the reversible isomerization of IPP to DMAPP, ensuring a balanced ratio of these precursors for downstream isoprenoid production .

Enzyme Sources and Reaction Conditions

IDI isoforms (IDI-1 and IDI-2) are found in organisms ranging from Escherichia coli to humans. Recombinant IDI from E. coli has been extensively characterized, with optimal activity observed at pH 7.5 and 37°C . The reaction equilibrium favors DMAPP formation, with a K<sub>eq</sub> of approximately 6:1 (DMAPP:IPP) under physiological conditions .

Table 1: Key Parameters for IDI-Catalyzed DMAPP Synthesis

Structural and Mechanistic Insights

Crystal structures of IDI reveal a conserved active site that stabilizes the carbocation intermediate during isomerization . Mutagenesis studies highlight the role of glutamate residues (e.g., Glu207 in E. coli IDI) in proton transfer, critical for catalysis .

Two-Step Phosphorylation via the Isopentenol Utilization Pathway (IUP)

The IUP bypasses traditional mevalonate pathways by directly phosphorylating isopentenol isomers (isoprenol or prenol) to DMAPP . This approach leverages promiscuous kinase activity for scalable synthesis.

Enzyme Cocktail Design

-

Step 1 : Choline kinase from Saccharomyces cerevisiae (ScCK) phosphorylates prenol to dimethylallyl monophosphate (DMAP) with a k<sub>cat</sub> of 1.1 s<sup>-1</sup> and K<sub>m</sub> of 1,113 μM .

-

Step 2 : Isopentenyl phosphate kinase from A. thaliana (AtIPK) converts DMAP to DMAPP, achieving a turnover rate of 4.8 s<sup>-1</sup> .

Table 2: Kinetic Parameters of IUP Enzymes

| Enzyme | Substrate | K<sub>m</sub> (μM) | k<sub>cat</sub> (s<sup>-1</sup>) |

|---|---|---|---|

| ScCK | Prenol | 1,113 | 1.1 |

| AtIPK | DMAP | 28.4 | 4.8 |

Advantages Over Native Pathways

The IUP requires only ATP as a cofactor, avoiding the regulatory complexity and redox cofactor demands of the mevalonate or methylerythritol phosphate pathways . In E. coli engineered with IUP, DMAPP titers reached 138.8 mg/L in bioreactor studies .

Metabolic Engineering in Microbial Hosts

Overexpression of Prenyl Diphosphate Synthases

In S. cerevisiae, co-expression of farnesyl diphosphate synthase (ERG20) and geranylgeranyl diphosphate synthase (BTS1) diverted flux toward DMAPP accumulation . Modular cloning of these synthases under constitutive promoters increased DMAPP yields by 15-fold compared to wild-type strains .

Balancing IPP and DMAPP Pools

Co-expression of IDI with upstream pathway enzymes (e.g., HMG-CoA reductase) prevented IPP accumulation, enhancing DMAPP availability for terpene biosynthesis . In E. coli, this strategy yielded 0.8 mM DMAPP in shake-flask cultures .

In Vitro Enzymatic Cascades

Prenyltransferase-Coupled Systems

Prenyltransferases such as 5-dimethylallyltryptophan synthase (5-DMATS) utilize DMAPP as a prenyl donor. In vitro assays with 5-DMATS and excess DMAPP demonstrated 95% conversion of tryptophan to prenylated derivatives, confirming efficient DMAPP utilization .

Solubilization and Stabilization Techniques

Apo-prenyl-binding protein (PrBP/δ) enhanced the solubility of DMAPP-dependent enzymes like PDE6 by forming stable complexes, increasing reaction yields by 40% in membrane-free systems .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for DMAPP Synthesis

Properties

Molecular Formula |

C5H9O7P2-3 |

|---|---|

Molecular Weight |

243.07 g/mol |

IUPAC Name |

[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)/p-3 |

InChI Key |

CBIDRCWHNCKSTO-UHFFFAOYSA-K |

SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.